4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is primarily used in pharmaceutical research due to its potential as a scaffold for drug development. It may serve as a precursor for synthesizing various derivatives that exhibit biological activity, particularly in the context of kinase inhibition and other therapeutic applications .
The synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can be achieved through several methods, typically involving cyclization reactions that create the heterocyclic structure. One common approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For example, reactions may be conducted at elevated temperatures (e.g., 80–120°C) for several hours to ensure complete conversion .
The molecular structure of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can be described using various chemical representation systems:
InChI=1S/C7H5ClN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11)
C1C2=CN=C(C=C2NC1=O)Cl
These representations highlight the compound's structural features, including the presence of a chloro substituent at the fourth position relative to the nitrogen atoms in the heterocyclic framework. The compound exhibits a planar structure conducive to π-stacking interactions, which may influence its biological activity .
The compound's core features include:
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one participates in several chemical reactions that are pivotal for its applications:
These reactions are essential for modifying the compound to enhance its pharmacological profile .
The mechanism of action for compounds like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one largely pertains to their role as kinase inhibitors. Kinases are crucial enzymes involved in signaling pathways that regulate cell functions such as growth and metabolism.
The physical and chemical properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one include:
Property | Value |
---|---|
Molecular Weight | 168.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | Typically ≥95% |
Hazard Classification | Irritant |
These properties indicate that while it is relatively stable under standard conditions, care must be taken due to its irritant classification .
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has several notable applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4